molecular formula C4H7NO4 B119659 [Formyl(methyl)amino](hydroxy)acetic acid CAS No. 155256-58-9

[Formyl(methyl)amino](hydroxy)acetic acid

Cat. No. B119659
M. Wt: 133.1 g/mol
InChI Key: SJPCSNZIWDYXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Formyl(methyl)amino](hydroxy)acetic acid, also known as FMHA, is a synthetic compound that has been used in various scientific research applications. FMHA is a derivative of glycine and has a unique structure that enables it to interact with biological systems in a specific manner.

Mechanism Of Action

[Formyl(methyl)amino](hydroxy)acetic acid acts as an agonist of the glycine site on the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid binds to the glycine site on the NMDA receptor, which enhances the activity of the receptor. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various intracellular signaling pathways.

Biochemical And Physiological Effects

[Formyl(methyl)amino](hydroxy)acetic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic plasticity, and the enhancement of memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [Formyl(methyl)amino](hydroxy)acetic acid in lab experiments is its ability to selectively activate the glycine site on the NMDA receptor. This allows researchers to investigate the specific role of the glycine site in various biological processes. However, one of the limitations of using [Formyl(methyl)amino](hydroxy)acetic acid is its limited solubility in aqueous solutions, which can make it difficult to prepare solutions of the compound for experiments.

Future Directions

There are several future directions for the use of [Formyl(methyl)amino](hydroxy)acetic acid in scientific research. One area of interest is the investigation of the role of [Formyl(methyl)amino](hydroxy)acetic acid in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glycine site on the NMDA receptor. Additionally, the use of [Formyl(methyl)amino](hydroxy)acetic acid in the study of metabolic pathways and the development of new diagnostic tools is an area of potential future research.

Synthesis Methods

[Formyl(methyl)amino](hydroxy)acetic acid is synthesized through a multi-step process that involves the reaction of glycine with various reagents. The first step involves the formylation of glycine, which is achieved by reacting glycine with formic acid. This reaction results in the formation of N-formylglycine. The second step involves the reaction of N-formylglycine with methylamine, which results in the formation of N-formyl(methyl)glycine. The final step involves the hydrolysis of N-formyl(methyl)glycine, which results in the formation of [Formyl(methyl)amino](hydroxy)acetic acid.

Scientific Research Applications

[Formyl(methyl)amino](hydroxy)acetic acid has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. [Formyl(methyl)amino](hydroxy)acetic acid has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been used to study the effects of glycine on the central nervous system and to investigate the role of glycine in the treatment of various neurological disorders.

properties

CAS RN

155256-58-9

Product Name

[Formyl(methyl)amino](hydroxy)acetic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.1 g/mol

IUPAC Name

2-[formyl(methyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C4H7NO4/c1-5(2-6)3(7)4(8)9/h2-3,7H,1H3,(H,8,9)

InChI Key

SJPCSNZIWDYXOV-UHFFFAOYSA-N

SMILES

CN(C=O)C(C(=O)O)O

Canonical SMILES

CN(C=O)C(C(=O)O)O

synonyms

Acetic acid, (formylmethylamino)hydroxy- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.